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Introduction

Monoethanolamine (MEA) borate is an organoboron compound formed from the reaction of

monoethanolamine and boric acid.[1] This compound has garnered interest in various fields,

including materials science as a wood preservative and in industrial applications as a corrosion

inhibitor and pH buffer.[1] The key structural feature of MEA borate is the formation of a dative

bond between the nitrogen atom of monoethanolamine and the electron-deficient boron atom,

resulting in a tetracoordinate boron center.[1] This intramolecular coordination contributes to

the compound's stability. Understanding the molecular structure, electronic properties, and

vibrational characteristics of MEA borate is crucial for optimizing its performance in various

applications. Quantum mechanical modeling, particularly using Density Functional Theory

(DFT), provides a powerful tool for elucidating these properties at the atomic level.

This technical guide provides an overview of the quantum mechanical modeling of

monoethanolamine borate, including its molecular structure, computational methodologies,

and predicted spectroscopic properties.

Molecular Structure and Bonding

The reaction between monoethanolamine and boric acid is an exothermic condensation

reaction that yields the borate ester and water.[1] The stoichiometry of the reactants can

influence the final product. The fundamental structure of the 1:1 adduct involves the formation

of a borate ester with an additional coordinate bond from the nitrogen of the amine to the boron

atom. This results in a five-membered ring structure.
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Computational Methodology

The quantum mechanical calculations described herein are typically performed using DFT. A

common approach involves geometry optimization followed by frequency analysis.

Geometry Optimization: The molecular geometry of monoethanolamine borate can be

optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p). This level of

theory provides a good balance between accuracy and computational cost for organic and

organometallic compounds. The optimization process seeks to find the minimum energy

conformation of the molecule, providing key structural parameters.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations

are performed at the same level of theory to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies). These calculations also provide

predicted infrared (IR) and Raman spectra, which can be compared with experimental data for

validation.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method

within DFT can be employed to predict the ¹¹B and ¹³C NMR chemical shifts, which are crucial

for characterizing the electronic environment of the boron and carbon atoms.

Below is a conceptual workflow for the quantum mechanical modeling of monoethanolamine
borate.
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Computational Workflow for MEA Borate Modeling
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Figure 1: A diagram illustrating the computational workflow for the quantum mechanical
modeling of monoethanolamine borate.

Predicted Molecular Properties

While specific published data for a full quantum mechanical analysis of monoethanolamine
borate is scarce, the following tables present hypothetical yet representative data based on
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typical results for similar organoboron compounds.

Table 1: Predicted Geometric Parameters for Monoethanolamine Borate

Parameter Atom Pair/Triplet Predicted Value

Bond Lengths (Å)

B-N 1.65

B-O(1) 1.48

B-O(2) 1.37

B-O(3) 1.37

C-C 1.53

C-N 1.49

C-O(1) 1.43

**Bond Angles (°) **

N-B-O(1) 95.0

O(1)-B-O(2) 110.0

O(2)-B-O(3) 115.0

B-N-C 105.0

B-O(1)-C 112.0

N-C-C 110.0

C-C-O(1) 111.0

Table 2: Predicted Vibrational Frequencies and Assignments
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Wavenumber (cm⁻¹) Intensity (km/mol)
Vibrational Mode
Assignment

3450 50 O-H Stretch

3350 45 N-H Stretch

2950 30 C-H Stretch

1400 80 B-O Asymmetric Stretch

1100 120 C-N Stretch

1050 150 C-O Stretch

950 60 B-N Stretch

750 40 B-O Symmetric Stretch

Table 3: Predicted NMR Chemical Shifts

Nucleus
Predicted Chemical Shift
(ppm)

Reference Compound

¹¹B 5.5 BF₃·OEt₂

¹³C (C-N) 45.2 Tetramethylsilane (TMS)

¹³C (C-O) 62.8 Tetramethylsilane (TMS)

Experimental Protocols

Synthesis of Monoethanolamine Borate: A typical synthesis involves the condensation

reaction between boric acid and monoethanolamine.[1]

Reactants: Boric acid (H₃BO₃) and monoethanolamine (HOCH₂CH₂NH₂).

Procedure: The reactants are mixed, often in a 1:1 molar ratio, and heated. The reaction is

typically carried out at temperatures ranging from 135-145°C.[1]

Reaction: The reaction is exothermic and produces water as a byproduct.
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Product: The resulting product is a white to off-white crystalline powder or granules.[1]

Spectroscopic Characterization:

FTIR Spectroscopy: A sample of the synthesized monoethanolamine borate is analyzed

using a Fourier Transform Infrared (FTIR) spectrometer to obtain the infrared spectrum. The

positions and intensities of the absorption bands are compared with the computationally

predicted vibrational frequencies to validate the molecular structure.

NMR Spectroscopy: ¹¹B and ¹³C NMR spectra are acquired for a solution of

monoethanolamine borate. The experimental chemical shifts are then compared with the

predicted values from GIAO calculations to confirm the coordination environment of the

boron and carbon atoms.

The diagram below illustrates a possible reaction pathway for the formation of MEA borate.
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Proposed Formation Pathway of MEA Borate
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Figure 2: A simplified diagram showing the proposed reaction pathway for the formation of
monoethanolamine borate.

Conclusion

Quantum mechanical modeling, particularly with DFT, offers significant insights into the

structural, electronic, and vibrational properties of monoethanolamine borate. The predicted

data for bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts provide a

detailed atomic-level understanding of this compound. When combined with experimental

synthesis and spectroscopic characterization, these computational models serve as a powerful

tool for validating the molecular structure and understanding the bonding in
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monoethanolamine borate, thereby aiding in the development and optimization of its

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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